molecular formula C9H16ClNO3S B2360054 2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide CAS No. 1995609-39-6

2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide

Cat. No.: B2360054
CAS No.: 1995609-39-6
M. Wt: 253.74
InChI Key: YVEKYYZAYMRHPK-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a dioxothian ring, and a propanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of the dioxothian ring. The synthetic route may include the chlorination of a precursor compound followed by the introduction of the N-methylpropanamide group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide can be compared with similar compounds such as:

  • 2-Chloro-N-(1,1-dioxothian-4-yl)acetamide
  • 2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothian-4-yl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3S/c1-7(10)9(12)11(2)8-3-5-15(13,14)6-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEKYYZAYMRHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCS(=O)(=O)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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